molecular formula C17H20ClN B594119 (S)-2-Benzhydrylpyrrolidine hydrochloride CAS No. 188398-87-0

(S)-2-Benzhydrylpyrrolidine hydrochloride

Cat. No. B594119
M. Wt: 273.804
InChI Key: KTGRJTGIWVDSKZ-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-Benzhydrylpyrrolidine hydrochloride” likely refers to a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “benzhydryl” part suggests the presence of a diphenylmethane structure. The “(S)” denotes the stereochemistry of the compound, indicating that it is the “left-handed” version of the molecule. The “hydrochloride” indicates that the compound is a salt formed with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “(S)-2-Benzhydrylpyrrolidine hydrochloride” would likely include a pyrrolidine ring attached to a benzhydryl group. The exact structure would depend on where these groups are attached. The compound’s stereochemistry would be determined by the “(S)” configuration .


Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Benzhydrylpyrrolidine hydrochloride” would depend on the specific conditions and reagents used. Generally, amines like pyrrolidine can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Benzhydrylpyrrolidine hydrochloride” would depend on its specific structure. Generally, hydrochloride salts of organic compounds tend to be solid and highly soluble in water .

Scientific Research Applications

1. Psychoactive Substance Research

2-DPMP, which includes a structure similar to 2-benzhydrylpiperidine, a related compound to (S)-2-benzhydrylpyrrolidine, has been studied for its psychoactive properties. Initially developed for narcolepsy and ADHD, its recreational use and associated health risks have been a subject of investigation (Corkery et al., 2012).

2. Pharmaceutical Synthesis

Research into optically active compounds similar to (S)-2-benzhydrylpyrrolidine hydrochloride, such as certain hydrochlorides synthesized from pyridinedicarboxylates, has been conducted to understand their pharmacological effects, including antihypertensive properties (Ashimori et al., 1991).

3. Fluorescent Probes for DNA Detection

Novel benzimidazoquinolines, substituted with structures including pyrrolidine, have been synthesized for potential applications as DNA-specific fluorescent probes. This research highlights the versatility of pyrrolidine derivatives in molecular biology (Perin et al., 2011).

4. Ethylene Polymerization

Studies have explored the use of benzhydryl group-containing compounds in ethylene polymerization, demonstrating the role of such compounds in industrial chemistry applications (Sun et al., 2012).

5. Antimicrobial Agent Synthesis

Research has been conducted on synthesizing novel thiopyrimidinones, including derivatives of pyrrolidine, to explore their potential as antimicrobial agents. This indicates the utility of pyrrolidine derivatives in developing new antimicrobial drugs (Attia et al., 2013).

Safety And Hazards

The safety and hazards associated with “(S)-2-Benzhydrylpyrrolidine hydrochloride” would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling this compound to prevent exposure and potential harm .

Future Directions

The future directions for research on “(S)-2-Benzhydrylpyrrolidine hydrochloride” would depend on its potential applications. If it has medicinal properties, for example, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing any side effects .

properties

IUPAC Name

(2S)-2-benzhydrylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRJTGIWVDSKZ-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Benzhydrylpyrrolidine hydrochloride

CAS RN

188398-87-0
Record name 2-Diphenylmethylpyrrolidine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188398870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DIPHENYLMETHYLPYRROLIDINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86M2KT2X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Benzhydrylpyrrolidine hydrochloride
Reactant of Route 2
(S)-2-Benzhydrylpyrrolidine hydrochloride
Reactant of Route 3
(S)-2-Benzhydrylpyrrolidine hydrochloride
Reactant of Route 4
(S)-2-Benzhydrylpyrrolidine hydrochloride
Reactant of Route 5
(S)-2-Benzhydrylpyrrolidine hydrochloride
Reactant of Route 6
(S)-2-Benzhydrylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.